1-(1-萘基)-2-(三甲基硅基)乙炔

描述

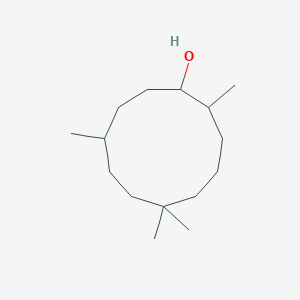

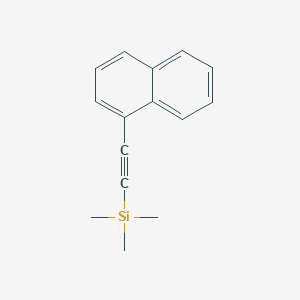

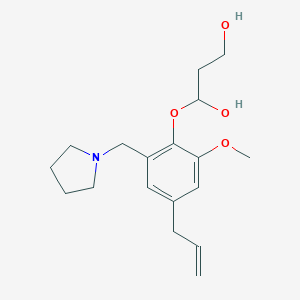

1-(1-Naphthyl)-2-(trimethylsilyl)acetylene is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of polymers and other complex organic structures.

Synthesis Analysis

- Polymerization Approach : A study by Sakaguchi, Kwak, & Masuda (2002) described the polymerization of a similar compound, 1-β-naphthyl-2-[(p-trimethylsilyl)phenyl]acetylene, using TaCl5 and n-Bu4Sn, leading to high molecular weight polymers. These polymers showed high solubility in common solvents like toluene and chloroform (Sakaguchi, Kwak, & Masuda, 2002).

- Coupling Reactions : Stará et al. (1998) investigated the coupling of 2-functionalized 1-naphthyl halides with acetylene, leading to various 1-naphthyl and 1-(1-naphthyl)-2-phenylacetylenes (Stará et al., 1998).

Molecular Structure Analysis

- Steric Effects : Seyferth & Vick (1977) evaluated the steric effects of Me3M substituents in 1,8-bis(trimethylsilyl)naphthalene through NMR spectroscopy, providing insights into the molecular structure and behavior of such compounds (Seyferth & Vick, 1977).

Chemical Reactions and Properties

- Desilylation and Membrane Formation : Sakaguchi, Kwak, & Masuda (2002) also explored the desilylation of poly(1-β-naphthyl-2-phenylacetylene) membranes, demonstrating changes in solubility and thermal stability after desilylation (Sakaguchi, Kwak, & Masuda, 2002).

Physical Properties Analysis

- Optical Properties : The research by Sakaguchi, Kwak, & Masuda (2002) also noted large optical rotations and strong CD signals for certain membranes, indicating the maintenance of helical main chain conformation in these polymers (Sakaguchi, Kwak, & Masuda, 2002).

Chemical Properties Analysis

- Cyclotrimerization and Crystal Structure : Klein, Schmid, Thewalt, Sedmera, Hanusˇ, & Mach (1994) discussed the cyclotrimerization of 1-phenyl-2-(trimethylsilyl)acetylene, providing insights into the chemical behavior and crystal structure of the resulting compounds (Klein et al., 1994).

科学研究应用

合成和聚合物应用

1-(1-萘基)-2-(三甲基硅基)乙炔已被用于合成高分子量聚合物,如聚(1-β-萘基-2-苯基乙炔)膜。这些聚合物表现出卓越的性能,包括高氧气透过性、热稳定性和形成自立膜的能力。这些膜的去硅化进一步提高了它们的氧气透过性和热稳定性,表明在气体分离技术中具有潜在应用(Sakaguchi, Kwak, & Masuda, 2002)。

荧光材料和纳米结构

该化合物还被用于制备具有π-扩展共轭的碳树状纳米链,导致纳米级共轭寡聚物显示荧光发射。这表明了它在新型光电应用材料开发中的潜力(Rodríguez, Tejedor, Esquivias, & Díaz, 2003)。

催化偶联反应

此外,1-(1-萘基)-2-(三甲基硅基)乙炔已参与铜和钯催化的索诺加希拉型偶联反应。在这些反应中使用微波辐射已被证明可以提高产率并减少反应时间,这对各种有机合成应用可能是有益的(Lei et al., 2016)。

气体分离和吸附

另一个重要应用是在合成结晶聚酰亚胺多孔有机框架中,这些框架表现出对乙炔比乙烯的选择性吸附。这种性质对石化行业至关重要,其中这些气体的分离是一个常见需求。该框架的设计为优化多孔材料用于气体分离提供了见解(Jiang et al., 2018)。

属性

IUPAC Name |

trimethyl(2-naphthalen-1-ylethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Si/c1-16(2,3)12-11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATBCTJRCLNXNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403302 | |

| Record name | 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Naphthyl)-2-(trimethylsilyl)acetylene | |

CAS RN |

104784-51-2 | |

| Record name | 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl N-[1-[[6-amino-1-[[6-amino-1-[[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride](/img/structure/B34236.png)

![1-[Bis(4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B34247.png)